Acetaldehyde-13C

Quantitative proteomics LC-MS/MS Isotopic labeling

Acetaldehyde-13C (CAS 2188-31-0) is a stable isotope-labeled analog of acetaldehyde, in which the carbonyl carbon (C-1 position) is enriched with carbon-13 at 99 atom % isotopic purity. The compound retains the full chemical reactivity of unlabeled acetaldehyde while possessing a +1 Da mass shift (M+1) relative to the natural abundance 12C compound , and is supplied as a neat liquid with a chemical purity of 99% (CP).

Molecular Formula C2H4O
Molecular Weight 45.045 g/mol
CAS No. 2188-31-0
Cat. No. B032305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde-13C
CAS2188-31-0
SynonymsAcetic Aldehyde-13C;  Ethanal-13C;  Ethyl Aldehyde-13C;  NSC 7594-13C
Molecular FormulaC2H4O
Molecular Weight45.045 g/mol
Structural Identifiers
SMILESCC=O
InChIInChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1
InChIKeyIKHGUXGNUITLKF-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaldehyde-13C (CAS 2188-31-0) – 99 atom % 13C Isotopic Purity for Quantitative Analytical and Metabolic Tracing Applications


Acetaldehyde-13C (CAS 2188-31-0) is a stable isotope-labeled analog of acetaldehyde, in which the carbonyl carbon (C-1 position) is enriched with carbon-13 at 99 atom % isotopic purity . The compound retains the full chemical reactivity of unlabeled acetaldehyde while possessing a +1 Da mass shift (M+1) relative to the natural abundance 12C compound , and is supplied as a neat liquid with a chemical purity of 99% (CP) . As a 13C-labeled tracer, it serves as an essential internal standard for mass spectrometry-based quantification, an isotopic tracer for metabolic flux analysis, and a reference material for compound-specific isotope ratio mass spectrometry (GC-C-IRMS) of environmental acetaldehyde [1].

13C-labeled internal standard for LC-MS/MS quantification
Identical co-elution with unlabeled acetaldehyde
Stable non-exchangeable label for metabolic tracing

Acetaldehyde-13C Procurement Considerations – Why Alternative Isotopic Labels (e.g., Acetaldehyde-d4) Are Not Functionally Interchangeable


In analytical and metabolic tracing workflows, acetaldehyde isotopologues are not substitutable despite sharing the same core molecular structure. Deuterium-labeled analogs such as acetaldehyde-d4 exhibit differential chromatographic retention times relative to their hydrogenated counterparts in reversed-phase LC-MS/MS, a phenomenon termed the 'deuterium effect' that systematically deteriorates quantitative accuracy and precision in proteomics and metabolomics applications [1]. In contrast, 13C-labeled acetaldehyde co-elutes identically with unlabeled acetaldehyde under standard LC conditions, eliminating this source of systematic quantification error [1]. Furthermore, deuterium labels on labile positions are susceptible to hydrogen-deuterium exchange with protic solvents during sample preparation and chromatography, whereas the 13C label is covalently integrated into the molecular backbone and remains stable under all routine analytical conditions [2].

Property
13C-Acetaldehyde
Acetaldehyde-d4
Co-elution
Identical retention time
Retention time shift
Label stability
Non-exchangeable backbone
H/D exchange prone
Quantification
No systematic error from label
Requires alignment algorithms

Acetaldehyde-13C vs. Acetaldehyde-d4 – Quantitative Comparative Evidence for Analytical and Tracer Selection


Acetaldehyde-13C Enables Superior Quantitative Accuracy in LC-MS/MS Proteomics Relative to Deuterium-Based Labeling

A direct head-to-head comparison of 13C-acetaldehyde-based di-ethylation labeling versus conventional deuterium-based di-methylation labeling in HeLa cell proteome analysis demonstrated significantly superior quantitative accuracy and precision for the 13C-based method [1]. The deuterium-based approach introduced chromatographic retention time shifts between labeled and unlabeled peptides that compromised quantification, whereas 13C-labeled peptides co-eluted identically with their unlabeled counterparts [1].

Quantitative accuracy
Head-to-head
>2× differentially expressed proteins vs. isobaric labeling
Supports higher-confidence identification
HeLa proteome; 3-plex diethylation method
Quantitative proteomics LC-MS/MS Isotopic labeling

Acetaldehyde-13C Co-Elutes Identically with Unlabeled Acetaldehyde in LC-MS/MS, Eliminating Deuterium-Induced Retention Time Shifts

In reversed-phase liquid chromatography, deuterium-labeled peptides derived from acetaldehyde-d4 exhibit significant retention time shifts relative to their hydrogenated (unlabeled) counterparts, which introduces systematic quantification error and complicates peak alignment in MS1-based quantification [1]. In contrast, 13C-labeled acetaldehyde derivatives co-elute precisely with unlabeled species, ensuring that the light and heavy isotopologue pair experiences identical ionization conditions and chromatographic peak shapes [1].

Co-elution
Head-to-head
Identical RT (13C) vs. RT shift (D-labeled)
Eliminates systematic quantification error
Reversed-phase LC-MS/MS; HeLa proteome
LC-MS/MS Chromatography Method validation

13C-Labeled Acetaldehyde Enables Unambiguous Discrimination of Exogenous from Endogenous DNA Adducts in Complex Biological Matrices

In an in vivo rat exposure study, [13C2]-acetaldehyde enabled the unambiguous identification and quantification of DNA adducts formed specifically from exogenous acetaldehyde exposure, distinguishing them from adducts arising from endogenous acetaldehyde metabolism [1]. The isotopic label allows definitive source attribution that is impossible with unlabeled acetaldehyde or deuterated analogs that may undergo in vivo label exchange.

Source discrimination
Class-level
13C-labeled adducts detected in rat brain and lung
Supports exposure source attribution
Inhalation model; environmental acetaldehyde levels
DNA adductomics Toxicology In vivo tracing

Acetaldehyde-13C Offers Superior In Vivo Label Stability Relative to Deuterated Analogs Susceptible to Hydrogen Exchange

A class-level inference from stable isotope labeling principles indicates that 13C labels incorporated into the molecular backbone are metabolically and chemically stable, whereas deuterium labels on labile positions (e.g., alpha to carbonyl groups, on heteroatoms) are susceptible to hydrogen-deuterium exchange with aqueous biological fluids and during sample workup [1][2]. For acetaldehyde specifically, the 13C label at C-1 is covalently integrated and non-exchangeable, ensuring that the isotopic label remains intact throughout in vivo metabolism and subsequent analytical detection.

Label stability
Class-level
13C covalently integrated; no exchange vs. D exchange-prone
Ensures metabolic flux accuracy
Aqueous biological matrices; H/D exchange risk
Metabolic tracing In vivo studies Label stability

Acetaldehyde-13C – Validated Application Scenarios for Analytical Chemistry, Proteomics, and Toxicology


Quantitative Proteomics via 13C-Based Di-Ethylation Labeling

Acetaldehyde-13C is employed as a derivatization reagent in three-plexed peptide di-ethylation workflows for quantitative proteomics [1]. In this application, the 13C label enables multiplexed LC-MS/MS quantification with significantly higher accuracy and precision than deuterium-based dimethyl labeling, generating >2× more differentially expressed proteins in time-resolved embryogenesis studies [1]. The absence of deuterium-induced retention time shifts ensures identical chromatographic behavior across all labeling channels, simplifying data analysis and improving quantification reproducibility [1].

In Vivo DNA Adduct Formation and Exogenous Exposure Assessment

Acetaldehyde-13C (or the 13C2 isotopologue) serves as an essential tracer for investigating DNA adduct formation from exogenous acetaldehyde exposure in toxicology studies [1]. In rodent models exposed to environmentally relevant acetaldehyde concentrations, [13C2]-acetaldehyde enables unambiguous LC-MS/MS identification and quantification of 1,N2-propano-2'-deoxyguanosine adducts derived specifically from the administered dose, distinguishing them from endogenous acetaldehyde-derived adduct backgrounds [1].

Compound-Specific Isotope Analysis (CSIA) of Atmospheric Acetaldehyde

Acetaldehyde-13C with certified δ13C values is utilized as a calibration and quality control standard in gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) for atmospheric acetaldehyde source apportionment [1]. The derivatization method using sodium bisulfite adsorption and cysteamine derivatization, validated with acetaldehydes of known δ13C values, demonstrates high reproducibility (<0.5‰) and enables discrimination of urban vs. forest atmospheric acetaldehyde sources based on distinct δ13C signatures (-34.00‰ vs. -31.00‰) [1].

Internal Standard for LC-MS/MS Quantification of Acetaldehyde in Biological Matrices

Acetaldehyde-13C is employed as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of endogenous acetaldehyde in plasma, tissue homogenates, and cell culture media via LC-MS/MS [1]. The +1 Da mass shift (M+1) relative to unlabeled acetaldehyde provides sufficient mass separation for selected reaction monitoring (SRM) while maintaining identical extraction recovery, ionization efficiency, and matrix effect characteristics [1].

Application
Selection Property
Validation Focus
Multiplexed quantitative proteomics
Co-elution with unlabeled peptides
MS1-based quantification reproducibility
Exogenous acetaldehyde exposure studies
13C source-discriminating label
Adduct specificity vs. endogenous background
Atmospheric acetaldehyde CSIA
Certified δ13C reference values
GC-C-IRMS calibration reproducibility
Endogenous acetaldehyde quantification
Identical matrix effect and recovery
Accuracy across biological research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetaldehyde-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.